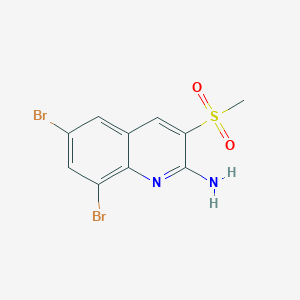

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

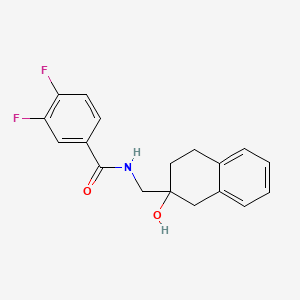

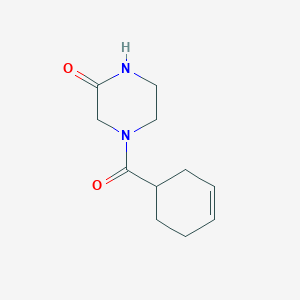

6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine is a chemical compound with the formula C10H8Br2N2O2S and a molecular weight of 380.06 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two bromine atoms attached at positions 6 and 8, and a methylsulfonyl group attached at position 3 .Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Applications

A study by Mulchin et al. (2010) discussed the synthesis of a series of quinolinequinones, including compounds related to 6,8-Dibromo-3-(methylsulfonyl)-2-quinolinamine, which were assessed for anti-tumor, anti-inflammatory activities, and the ability to inhibit the growth of Mycobacterium bovis BCG. The introduction of sulfur groups at specific positions on the quinolinequinone core resulted in compounds with selective toxicity towards leukemic cells over T-cells, a desirable property for anti-cancer drugs. Additionally, compounds exhibiting significant anti-inflammatory activity were identified (Mulchin et al., 2010).

Antimalarial Activity

Vangapandu et al. (2003) synthesized and evaluated the antimalarial activities of 8-quinolinamines and their pro prodrug analogues. The most effective 8-quinolinamines displayed superior in vitro and in vivo biological efficacy against both drug-sensitive and drug-resistant malaria strains compared to the standard drug chloroquine. The study highlights the potential of 8-quinolinamines as promising antimalarial agents (Vangapandu et al., 2003).

Broad-Spectrum Anti-infective Properties

Jain et al. (2018) reported the synthesis of 8-quinolinamines bearing various substituents and their amino acid conjugates as broad-spectrum anti-infectives. These compounds exhibited potent antimalarial, antileishmanial, antifungal, and antibacterial activities, showing promise as therapeutic agents against drug-resistant pathogens (Jain et al., 2018).

Synthesis and Pharmacological Applications

Germano et al. (2020) evaluated the efficacy of a glucagon-like peptide-1 receptor agonist therapy in mitigating adverse left ventricular (LV) remodeling post-infarction. This compound, related to this compound, showed significant reduction in adverse LV remodeling and decline of cardiac function, suggesting a novel therapeutic approach for heart failure following infarction (Germano et al., 2020).

Propriétés

IUPAC Name |

6,8-dibromo-3-methylsulfonylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2N2O2S/c1-17(15,16)8-3-5-2-6(11)4-7(12)9(5)14-10(8)13/h2-4H,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBCXJLWSFDGRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC(=CC(=C2N=C1N)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2802667.png)

![N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2802672.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2802679.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide](/img/structure/B2802680.png)

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2802685.png)

![3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2802686.png)